

# (1-Bromoethyl)benzene CAS number and synonyms

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## Compound of Interest

Compound Name: (1-Bromoethyl)benzene

Cat. No.: B1216412

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## Technical Guide: (1-Bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1-Bromoethyl)benzene**, a versatile reagent in organic synthesis. It details its chemical identity, physical properties, key experimental protocols, and its role in polymerization reactions.

## Chemical Identity

- CAS Number: 585-71-7[1][2][3][4][5]
- Synonyms: 1-Phenylethyl Bromide, ( $\alpha$ -Bromoethyl)benzene, 1-Bromo-1-phenylethane, 1-Phenethyl bromide, 1-Phenyl-1-bromoethane,  $\alpha$ -Methylbenzyl bromide,  $\alpha$ -Phenethyl bromide,  $\alpha$ -Phenylethyl bromide[2][3][6][7]

## Quantitative Data

The physical and chemical properties of **(1-Bromoethyl)benzene** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Br	[1][2][4][8]
Molecular Weight	185.06 g/mol	[1][2][8]
Appearance	Clear yellow to brownish liquid	[2][4]
Melting Point	-65 °C	[2]
Boiling Point	94 °C at 16 mmHg	[2][9]
Density	1.356 g/mL at 25 °C	[2]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.56	[2]
Flash Point	82 °C (179.6 °F) - closed cup	[2][7]
Solubility	Soluble in alcohol, ether, and benzene. Insoluble in water.	[2][10]
Purity	Typically ≥95% or ≥97%	[1][2][11]

## Experimental Protocols

Detailed methodologies for the synthesis and common reactions of **(1-Bromoethyl)benzene** are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.

### Synthesis of (1-Bromoethyl)benzene via Appel Reaction

This protocol describes the synthesis of **(1-Bromoethyl)benzene** from 1-phenylethanol using a modified Appel reaction.

Materials:

- 1-Phenylethanol
- Triphenylphosphine (PPh<sub>3</sub>)
- 1,2-Dibromotetrachloroethane (DBTCE)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), freshly distilled
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate (EtOAc)

#### Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at 20 °C.
- Prepare a solution of DBTCE (2.2 mmol) in freshly distilled dichloromethane (4.0 mL). Add this solution dropwise to the  $\text{PPh}_3$  solution. A white colloidal mixture will form. Stir for 2 minutes.
- Prepare a solution of 1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL). Add this solution dropwise to the reaction mixture over 2 minutes. The mixture should turn into a colorless solution.
- Stir the resulting solution for 5 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, purify the mixture directly by flash column chromatography on silica gel. Elute with petroleum ether or a mixture of petroleum ether/EtOAc to obtain pure **(1-Bromoethyl)benzene**.[\[12\]](#)

## Nucleophilic Substitution Reaction: Synthesis of an Azide

This protocol provides a general procedure for the nucleophilic substitution of the bromine atom in **(1-Bromoethyl)benzene**, using sodium azide as the nucleophile. This reaction is indicative of its utility as a building block in synthesizing various derivatives.

#### Materials:

- **(1-Bromoethyl)benzene**
- Sodium azide ( $\text{NaN}_3$ )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Diethyl ether
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents) and anhydrous DMSO.
- Add **(1-Bromoethyl)benzene** (1.0 equivalent) to the flask.
- Heat the mixture to 50-60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product, 1-azido-1-phenylethane. Further purification can be achieved by column chromatography if necessary.

## Initiating Atom Transfer Radical Polymerization (ATRP) of Styrene

**(1-Bromoethyl)benzene** is an effective initiator for the controlled radical polymerization of various monomers, such as styrene.

Materials:

- Styrene (monomer), freshly distilled
- **(1-Bromoethyl)benzene** (initiator)
- Copper(I) bromide (CuBr) (catalyst)
- 2,2'-Bipyridine (bpy) (ligand)
- Anisole or another suitable solvent
- Methanol
- Alumina for column chromatography

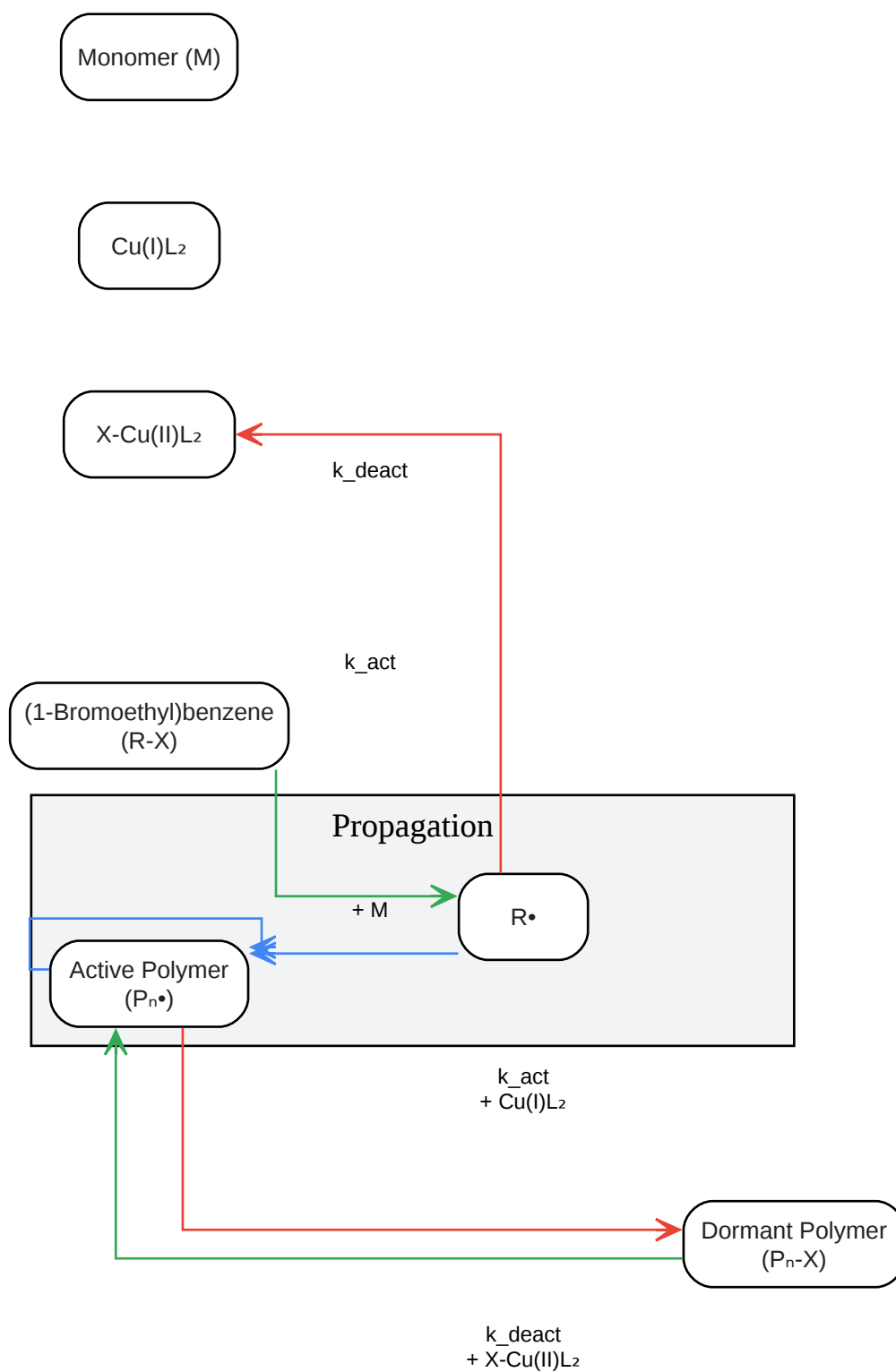
Procedure:

- Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 equivalent relative to the initiator) and bpy (2.0 equivalents).
- Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove oxygen.
- Add the desired amount of degassed solvent and styrene monomer via a degassed syringe.
- Add **(1-Bromoethyl)benzene** (initiator) via a degassed syringe to the stirred solution. The ratio of monomer to initiator will determine the target molecular weight of the polymer.
- Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C for styrene) to start the polymerization. The solution should turn dark brown.
- Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by  $^1\text{H}$  NMR or GC.

- Termination and Purification: Once the desired conversion is reached, cool the flask and expose the reaction mixture to air to terminate the polymerization.
- Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran - THF).
- Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent, such as methanol.
- Collect the precipitated polystyrene by filtration and dry under vacuum.

## Reaction Pathway Visualization

The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by **(1-Bromoethyl)benzene**.



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Caption: ATRP mechanism initiated by **(1-Bromoethyl)benzene**.

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